![molecular formula C12H12N4S B2742937 9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 40106-83-0](/img/structure/B2742937.png)
9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine is a chemical compound . The exact properties and applications of this compound are not widely documented in the literature .
Synthesis Analysis
The synthesis of this compound is not well-documented in the public domain. Therefore, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the public domain. Therefore, a detailed chemical reactions analysis cannot be provided .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the public domain. Therefore, a detailed physical and chemical properties analysis cannot be provided .Scientific Research Applications
Synthesis and Biological Activity
Hydrazonoyl Halides as Precursors for New Fused Heterocycles : A series of benzo[6,7]cyclohepta[1,2‐d]triazolo[4,3‐a]pyrimidines was synthesized, demonstrating activities against 5α‐reductase with good efficacy, showcasing the potential of these compounds in developing inhibitors for medical applications (Farghaly et al., 2012).
Antibacterial and Anticancer Potential : Novel triazolothienopyrimidines were synthesized and showed comparable antibacterial activity against various gram-positive and gram-negative bacteria. Some derivatives displayed promising anticancer activities, indicating their potential in designing new therapeutic agents (Prasad et al., 2007).
Dimroth Rearrangement for Isomeric Triazolothienopyrimidines : This research outlines the synthesis and interconversion of triazolothienopyrimidines isomers through Dimroth rearrangement, contributing to the structural diversity of potential pharmacological agents (Hamed et al., 2008).
Synthesis of Functionalized Derivatives : Functionalized derivatives of cyclohepta[4,5]-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones were synthesized, exploring the regioselectivity and mechanism of reactions, which is crucial for the development of targeted therapeutic agents (Shawali et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-thia-11,13,15,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-2-4-8-9(5-3-1)17-12-10(8)11-15-14-7-16(11)6-13-12/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHHGZDYXATDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C4=NN=CN4C=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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